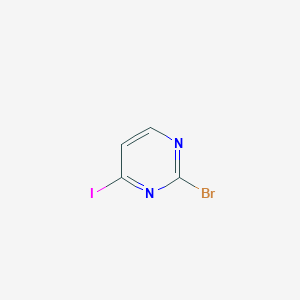

2-Bromo-4-iodopyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-4-7-2-1-3(6)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEJYDSOKWOWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034619-55-0 | |

| Record name | 2-bromo-4-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyrimidine from 2-Bromopyridine

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-bromo-4-iodopyrimidine, a pivotal building block in medicinal chemistry and materials science, from the readily available starting material, 2-bromopyridine. The strategic placement of bromine and iodine atoms on the pyrimidine ring allows for selective and sequential functionalization, making it a highly valuable intermediate in the synthesis of complex molecular architectures.[1][2] This document offers detailed experimental protocols, a comparative analysis of synthetic routes, and visual representations of the chemical transformations to assist researchers and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a key heterocyclic intermediate leveraged in the synthesis of a diverse array of complex organic molecules.[1] Its unique substitution pattern, featuring a bromine atom at the 2-position and a more reactive iodine atom at the 4-position, facilitates selective functionalization through various cross-coupling reactions.[2] This regioselectivity is a significant advantage in the construction of polysubstituted pyridine derivatives, which are prominent scaffolds in numerous pharmaceuticals and functional materials.[1] The differential reactivity of the C-I and C-Br bonds allows for a stepwise approach to molecular elaboration, where the C-I bond can be selectively reacted, leaving the C-Br bond intact for subsequent transformations.[2]

Synthetic Strategies: A Comparative Analysis

Two principal synthetic pathways from 2-bromopyridine to this compound have been established and are discussed in detail below:

-

Route 1: The "Halogen Dance" Reaction: A contemporary and efficient one-pot method that proceeds via a directed ortho-metalation followed by an iodine-induced rearrangement.[1][3]

-

Route 2: The Multi-Step N-Oxide Route: A classical approach involving the oxidation of the pyridine nitrogen, followed by nitration, reduction, and a Sandmeyer-type diazotization-iodination sequence.[1][3]

The choice between these routes will depend on factors such as desired yield, scalability, available reagents, and tolerance to cryogenic conditions.

Route 1: The "Halogen Dance" Reaction

The "halogen dance" reaction provides a concise and often high-yielding route to this compound.[1] This elegant transformation relies on the regioselective deprotonation of 2-bromopyridine at the 3-position using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at very low temperatures. The resulting lithiated intermediate is then quenched with molecular iodine to furnish 2-bromo-3-iodopyridine. A subsequent deprotonation and rearrangement, or "dance," of the iodine atom from the 3-position to the more thermodynamically stable 4-position is induced by another equivalent of a strong base.[1][3]

Mechanistic Rationale

The success of this reaction hinges on the careful control of temperature and the choice of base. LDA is a suitable base as it is strong enough to deprotonate the pyridine ring but is sterically hindered, which minimizes nucleophilic addition to the pyridine ring. The initial deprotonation occurs at the C-3 position due to the directing effect of the bromine atom and the nitrogen atom of the pyridine ring. The subsequent iodine rearrangement to the C-4 position is driven by thermodynamic stability.

Experimental Protocol: "Halogen Dance" Synthesis

Materials:

-

2-Bromopyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

LDA Preparation: In a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes to generate Lithium Diisopropylamide (LDA).[4]

-

Deprotonation and Iodination: To the freshly prepared LDA solution, add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.[4] Prepare a solution of iodine (1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for another 1-2 hours.[4]

-

Halogen Dance: To promote the rearrangement, a second equivalent of LDA, prepared separately, is added to the reaction mixture at -95 °C, and the mixture is stirred for an extended period at -75 °C.[2][3] The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or TLC).

-

Quenching and Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[4] Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by brine.[4]

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 2-bromo-4-iodopyridine as a solid.[1][4]

Workflow for the "Halogen Dance" Synthesis

Caption: Workflow for the "Halogen Dance" synthesis of 2-Bromo-4-iodopyridine.

Route 2: The Multi-Step N-Oxide Route

This classical, multi-step approach provides a reliable, albeit longer, alternative to the "halogen dance" reaction.[1] This pathway involves a sequence of well-established transformations, making it a robust choice, particularly when cryogenic conditions are not feasible.

Mechanistic Rationale

The initial oxidation of the pyridine nitrogen to the corresponding N-oxide is a crucial step. This modification deactivates the pyridine ring towards electrophilic attack at the 2- and 6-positions and activates the 4-position for subsequent nitration.[1] The nitro group is then reduced to an amino group, which is a versatile precursor for the introduction of various functionalities. The final step involves a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by iodide.

Experimental Protocols: Multi-Step N-Oxide Route

Step 1: Synthesis of 2-Bromopyridine N-oxide

-

Materials: 2-Bromopyridine, Acetic acid, Hydrogen peroxide (30% aq.), Maleic anhydride (catalyst), Sodium hydroxide (NaOH) solution, Dichloromethane.

-

Procedure: In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq.) in acetic acid. Add a catalytic amount of maleic anhydride. Slowly add hydrogen peroxide (1.5 eq.) to the mixture while stirring. Heat the reaction mixture to 70-80°C for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and carefully neutralize with a NaOH solution to a pH of 7-8. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromopyridine N-oxide.[1]

Step 2: Synthesis of 2-Bromo-4-nitropyridine N-oxide

-

Materials: 2-Bromopyridine N-oxide, Concentrated sulfuric acid (H₂SO₄), Fuming nitric acid (HNO₃).

-

Procedure: To a flask containing concentrated sulfuric acid, cautiously add 2-bromopyridine N-oxide (1.0 eq.) while cooling in an ice bath. Slowly add fuming nitric acid (1.2 eq.) dropwise, maintaining the temperature below 10°C. After the addition is complete, slowly heat the reaction mixture to 90-100°C for 2-3 hours. Cool the reaction to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain 2-bromo-4-nitropyridine N-oxide.[1]

Step 3: Synthesis of 4-Amino-2-bromopyridine

-

Materials: 2-Bromo-4-nitropyridine N-oxide, Iron powder, Acetic acid.

-

Procedure: A mixture of 2-bromo-4-nitropyridine N-oxide and iron powder in acetic acid is heated. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and neutralized with a base (e.g., NaOH) to precipitate the product. The solid is filtered, washed, and dried to yield 4-amino-2-bromopyridine.

Step 4: Synthesis of 2-Bromo-4-iodopyridine

-

Materials: 4-Amino-2-bromopyridine, Concentrated sulfuric acid (H₂SO₄), Sodium nitrite (NaNO₂), Potassium iodide (KI).

-

Procedure: Dissolve 4-amino-2-bromopyridine (1.0 eq.) in a mixture of water and concentrated sulfuric acid, and cool to 0-5°C. Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt. In a separate flask, dissolve potassium iodide (1.5 eq.) in water. Add the diazonium salt solution to the potassium iodide solution. The mixture is then warmed to room temperature and may require heating to drive the reaction to completion. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization yields 2-bromo-4-iodopyridine.[1]

Reaction Sequence for the Multi-Step N-Oxide Route

Caption: Reaction sequence for the multi-step synthesis via the N-oxide intermediate.

Quantitative Data Summary and Comparison

| Parameter | Route 1: "Halogen Dance" | Route 2: Multi-Step N-Oxide |

| Number of Steps | 1 (one-pot) | 4 |

| Typical Overall Yield | High (can be >80%)[3] | Moderate |

| Key Reagents | n-BuLi, Diisopropylamine, I₂ | H₂O₂, HNO₃/H₂SO₄, Fe, NaNO₂, KI |

| Reaction Conditions | Cryogenic temperatures (-78 to -95 °C)[1][2][4] | Elevated temperatures for some steps |

| Scalability Challenges | Exothermic reactions, handling of pyrophoric reagents, mixing efficiency at low temperatures.[4] | Multiple unit operations, waste management from each step. |

| Advantages | High efficiency, fewer steps. | Well-established reactions, avoids cryogenic conditions. |

| Disadvantages | Requires stringent anhydrous and cryogenic conditions. | Longer overall synthesis time, more waste generated. |

Conclusion and Recommendations

Both the "halogen dance" reaction and the multi-step N-oxide route are viable methods for the synthesis of this compound from 2-bromopyridine. The "halogen dance" is a more modern and efficient approach, offering a higher yield in a single pot, which is advantageous for laboratory-scale synthesis and rapid access to the target molecule. However, the requirement for cryogenic temperatures and the handling of pyrophoric reagents can present challenges for scale-up.

The multi-step N-oxide route, while longer and with a potentially lower overall yield, utilizes more classical and often less hazardous reagents and conditions. This can make it a more practical choice for larger-scale production where the infrastructure for cryogenic reactions may be limited.

Ultimately, the selection of the synthetic route should be based on a careful evaluation of the specific needs of the project, including the desired scale, available equipment, and safety considerations. This guide provides the necessary technical details to enable researchers and drug development professionals to make an informed decision and successfully synthesize this valuable building block.

References

-

Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. Available at: [Link]

-

A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its S. Thieme. Available at: [Link]

-

Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles. Available at: [Link]

-

Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. Available at: [Link]

Sources

Introduction: The Strategic Importance of 2-Bromo-4-iodopyrimidine

An In-depth Technical Guide to the Solubility of 2-Bromo-4-iodopyrimidine

This guide provides a comprehensive technical overview of the solubility of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Given the limited publicly available quantitative data for this specific molecule, this document synthesizes information from structurally analogous compounds, general principles of physical organic chemistry, and established experimental methodologies to provide a robust framework for its use.

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast array of therapeutic agents and critical biological molecules like DNA and RNA.[1] The introduction of differential halogenation, as seen in this compound, creates a versatile intermediate with distinct reactive sites. This allows for sequential, regioselective functionalization through modern cross-coupling reactions, making it a valuable tool in the synthesis of complex molecular architectures for drug discovery programs.[2][3] Understanding the solubility of this intermediate is a prerequisite for its effective use, influencing everything from reaction solvent selection and optimization to purification strategies and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These parameters are fundamental to understanding its solubility behavior.

| Property | Value | Source |

| CAS Number | 1034619-55-0 | |

| Molecular Formula | C₄H₂BrIN₂ | |

| Molecular Weight | 284.88 g/mol | |

| Appearance | Crystalline Solid (Predicted) | N/A |

| Melting Point | 103.5-104.7 °C | |

| Boiling Point | 341.8 ± 34.0 °C (Predicted) | |

| Density | 2.495 ± 0.06 g/cm³ (Predicted) |

Theoretical Solubility Profile: A Mechanistic Perspective

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces between solute and solvent molecules dictate the energetics of dissolution.[4] The structure of this compound—featuring a polar aromatic pyrimidine core and two halogen substituents—suggests a nuanced solubility profile.

Structural Analysis:

-

Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and significantly increase the polarity of the molecule compared to its pyridine analogue, 2-Bromo-4-iodopyridine.

-

Halogen Substituents: The carbon-bromine (C-Br) and carbon-iodine (C-I) bonds are polar, contributing to the molecule's overall dipole moment. However, the large, nonpolar alkyl chain is the dominant feature for solubility in bromoalkanes.[4]

-

Intermolecular Forces: The primary forces at play will be London dispersion forces, dipole-dipole interactions, and potential hydrogen bonding with protic solvents.

Inference from Analogues and Related Compounds: While specific quantitative data for this compound is scarce, we can infer its likely behavior from the well-documented analogue 2-Bromo-4-iodopyridine and general studies on pyrimidine derivatives.[5][6][7] The pyridine analogue is described as soluble in methanol and is expected to be soluble in a range of organic solvents due to its aromatic structure.[5][8] The presence of the second nitrogen atom in the pyrimidine ring should enhance its solubility in polar solvents compared to the pyridine counterpart.

Based on this analysis, the expected qualitative solubility is summarized below.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The high polarity of the pyrimidine ring is unlikely to be overcome by the weak dispersion forces offered by non-polar solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Moderately to Highly Soluble | These solvents can engage in dipole-dipole interactions with this compound, effectively solvating it. Studies on other pyrimidine derivatives show good solubility in THF and ethyl acetate.[6] |

| Polar Aprotic (High Polarity) | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents are strong hydrogen bond acceptors and have large dipole moments, making them excellent solvents for polar heterocyclic compounds like pyrimidines.[7] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors with the hydroxyl group of the solvent. However, the overall non-polar character from the halogenated ring may limit very high solubility. The related compound 2-Bromo-4-iodopyridine is known to be soluble in methanol.[5][8] |

| Aqueous | Water | Sparingly Soluble to Insoluble | Despite the polar nature of the pyrimidine core, the large, hydrophobic bromo-iodo-substituted ring structure will likely result in poor water solubility.[5] |

Experimental Determination of Thermodynamic Solubility

For any application in drug development or process chemistry, experimentally determined solubility data is essential. The shake-flask method is the gold-standard technique for determining equilibrium solubility and is highly recommended.[9]

Detailed Protocol: Shake-Flask Method

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (HPLC grade)

-

Sealed glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (chemically inert, e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid is crucial to ensure saturation is achieved.[5]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To ensure complete separation of the supernatant from the solid, centrifuge the vials.[9]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.[9]

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. Determine the concentration of this compound by comparing the peak area to a calibration curve prepared from standards of known concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Safety, Handling, and Storage

As with any halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[11] While specific stability data is not published, related compounds like 2-Bromo-4-iodopyridine are noted to be sensitive to light and air.[5] Therefore, it is prudent to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

This compound is a strategically valuable building block whose utility in synthesis is critically dependent on its solubility characteristics. While quantitative data remains to be published, a theoretical analysis based on its physicochemical properties and comparison with analogous structures predicts moderate to high solubility in polar aprotic and protic organic solvents, with limited solubility in non-polar and aqueous media. For any rigorous application, the detailed shake-flask protocol provided herein serves as a self-validating system for researchers to generate the precise, high-quality solubility data required for successful drug discovery and development endeavors.

References

- ChemPacific. (2025, August 28). 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research. ChemPacific.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine. Benchchem.

- Benchchem. (n.d.). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure. Benchchem.

- Chem-Impex. (n.d.). 2-Bromo-4-iodopyridine. Chem-Impex.

- ChemicalBook. (n.d.). This compound CAS#: 1034619-55-0. ChemicalBook.

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Fisher Scientific. (2024, March 31).

- ChemicalBook. (2025, July 26).

- Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-4,4-dimethylhexane in Organic Solvents. Benchchem.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts.

-

Pathak, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(1), 111. [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol. Benchchem.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Stability and storage conditions for 2-Bromo-4-iodopyrimidine

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-iodopyrimidine

Introduction

This compound is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its unique disubstituted pattern, featuring bromine and iodine atoms at the 2- and 4-positions respectively, allows for regioselective functionalization through differential reactivity in cross-coupling reactions.[1][2] The carbon-iodine bond is significantly more reactive towards catalysts like palladium than the carbon-bromine bond, enabling sequential, controlled synthesis of complex molecular architectures.[3][4] This compound serves as a key intermediate in the development of novel pharmaceuticals, including anti-cancer agents, and advanced agrochemicals.[2][5]

Given its critical role and inherent reactivity, a comprehensive understanding of the stability and optimal storage conditions for this compound is paramount. Improper handling or storage can lead to degradation, compromising sample purity, introducing experimental variability, and ultimately impacting the success of complex synthetic campaigns. This guide provides a detailed analysis of the compound's stability profile, outlines potential degradation pathways, and establishes field-proven protocols for its storage, handling, and stability assessment.

Core Stability Profile and Degradation Mechanisms

The stability of this compound is influenced by several external factors. The primary concerns are its sensitivity to temperature, light, and atmospheric conditions, particularly oxygen and moisture.[2][3]

Key Physicochemical and Stability Data

| Property | Value / Observation | Rationale & Impact on Stability | Source(s) |

| Molecular Formula | C₅H₃BrIN | - | [5] |

| Molecular Weight | 283.89 g/mol | - | [5] |

| Appearance | White to yellow or orange crystalline powder | Discoloration (darkening) is a primary visual indicator of potential degradation, often due to light exposure or oxidation. | [1][3] |

| Melting Point | 59.0 - 68.0 °C | A broad or depressed melting point range compared to a pure reference sample can indicate the presence of impurities from degradation. | [1] |

| Light Sensitivity | Light-sensitive; may discolor upon exposure. | Photodegradation can occur, potentially involving homolytic cleavage of the C-I or C-Br bonds to form radical species, which can then propagate further reactions. | [3] |

| Air Sensitivity | Air-sensitive; susceptible to oxidation. | The electron-rich pyrimidine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized byproducts. | [3] |

| Thermal Stability | Stable at recommended refrigerated temperatures. | Elevated temperatures accelerate the rate of all degradation reactions, including oxidation and hydrolysis. | [3][5] |

| Hydrolytic Stability | Expected to be less stable under basic conditions. | Halogenated pyridines and pyrimidines can undergo nucleophilic aromatic substitution, where halogens are displaced by hydroxide ions. This process is accelerated under basic pH. | [3][6] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, mechanistic principles allow for the postulation of two primary routes: oxidation and hydrolysis.

-

Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of pyridine N-oxide derivatives. This is a common pathway for nitrogen-containing heterocycles. The resulting N-oxide would have altered reactivity and physical properties.

-

Hydrolytic Degradation: In the presence of moisture, nucleophilic substitution of the halogen atoms by a hydroxyl group can occur. Due to the higher reactivity of the C-I bond, hydrolysis is most likely to occur at the 4-position first, yielding 2-Bromo-4-hydroxypyrimidine. Under more forcing conditions or prolonged exposure, the C-Br bond could also hydrolyze.[6]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To preserve the integrity and purity of this compound, adherence to strict storage and handling protocols is essential. These protocols are designed to mitigate the risks identified in the stability profile.

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Long-Term: 2-8 °C (Refrigerator) Short-Term: Cool, dry place | Refrigeration significantly slows the rate of potential degradation reactions. | [3][5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation by excluding atmospheric oxygen. | [3] |

| Light Exposure | Store in a dark place, using amber or opaque containers. | Prevents light-induced discoloration and potential photodegradation. | [2][3] |

| Container | Keep container tightly closed and properly sealed. | Prevents exposure to atmospheric moisture and oxygen. Use of containers with high-integrity seals (e.g., PTFE-lined caps) is advised. | [2][6] |

| Location | Store in a well-ventilated area, away from incompatible materials. | Ensures safety and prevents accidental contact with substances that could cause hazardous reactions. | [7][8] |

Workflow for Proper Handling and Aliquoting

Adherence to a systematic workflow when handling the compound minimizes exposure to deleterious atmospheric conditions.

Caption: Recommended workflow for handling and aliquoting the compound.

Experimental Protocol: Forced Degradation Study

To establish a comprehensive stability profile for a specific batch or formulation, a forced degradation study is essential. This protocol provides a framework for evaluating the compound's stability under accelerated stress conditions.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound under thermal, photolytic, acidic, basic, and oxidative stress.

Methodology: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. The method must be able to resolve the parent peak from all potential degradation products.

Step 1: Preparation of Stock and Stress Solutions

-

Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Stress: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

-

Basic Stress: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

-

Oxidative Stress: Dilute the stock solution with 3% Hydrogen Peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

-

Thermal Stress (Solution): Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

-

Thermal Stress (Solid): Place a known quantity of the solid compound in an oven at an elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Expose an aliquot of the stock solution and a sample of the solid compound to a calibrated light source (e.g., ICH-compliant photostability chamber).

-

Control Sample: Dilute the stock solution with the mobile phase to ~100 µg/mL and store at 2-8 °C in the dark.

Step 2: Incubation and Sampling

-

Incubate all stress samples for a defined period (e.g., 24, 48, 72 hours).[3]

-

At each time point, withdraw a sample from each condition.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to the target analytical concentration with the mobile phase.

Step 3: HPLC Analysis

-

Analyze all control, stressed, and neutralized samples using a validated stability-indicating HPLC-UV method. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial for assessing peak purity and identifying the formation of new chromophores.

-

Example HPLC Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

-

Flow Rate: 1.0 mL/min

-

Detection: 254 nm

-

Column Temperature: 30 °C

-

-

Quantify the remaining percentage of this compound and the formation of any degradation products (as % area).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. iedu.mui.ac.ir [iedu.mui.ac.ir]

Spectroscopic Data for 2-Bromo-4-iodopyrimidine: A Technical Guide for Researchers

Introduction

2-Bromo-4-iodopyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, with a bromine atom at the 2-position and an iodine atom at the 4-position, allows for selective functionalization through various cross-coupling reactions. This regioselectivity makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and utilization. While experimentally obtained spectra for this specific compound are not widely available in public databases, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles.[1][2]

Molecular Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a bromine atom at the C2 position and an iodine atom at the C4 position.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₂BrIN₂ | [3] |

| Molecular Weight | 283.84 g/mol | [3] |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A key feature will be the isotopic pattern of the molecular ion, which is characteristic of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I).

| m/z (Predicted) | Assignment |

| 283/285 | [M]⁺, Molecular ion peak exhibiting the characteristic isotopic pattern for one bromine atom. |

Fragmentation Pathway

Electron Ionization (EI) mass spectrometry typically involves the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, the fragmentation is likely to proceed through the loss of the halogen substituents and cleavage of the pyrimidine ring.

Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.[2]

-

Ionization: An Electron Ionization (EI) source is utilized. The standard electron energy is 70 eV.[2]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).[2]

-

Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Spectrum Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations of the pyrimidine ring, and the C-Br and C-I stretching vibrations.[1]

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1570 - 1550 | Strong | C=C/C=N stretching (pyrimidine ring) |

| 1450 - 1420 | Strong | C=C/C=N stretching (pyrimidine ring) |

| Below 1000 | Medium-Weak | C-Br and C-I stretches |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the preparation of a solid sample as a KBr pellet.

-

Sample Preparation: A small amount of the sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is acquired to subtract from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Predicted ¹H NMR Spectrum Data

The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. The predicted data is for a solution in CDCl₃.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Number of Protons | Assignment |

| ~ 8.5 | Doublet (d) | ~ 5.0 | 1H | H-6 |

| ~ 7.8 | Doublet (d) | ~ 5.0 | 1H | H-5 |

Predicted ¹³C NMR Spectrum Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms. The predicted data is for a solution in CDCl₃.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~ 160 | C-6 |

| ~ 158 | C-2 |

| ~ 135 | C-5 |

| ~ 100 | C-4 |

NMR Spectral Analysis Workflow

Caption: A generalized workflow for NMR analysis of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans, depending on the concentration. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0 to 200 ppm) and a larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.[2]

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, baseline correction, and referencing to obtain the final spectrum.[4]

Conclusion

The spectroscopic data presented in this guide, although predicted, provides a solid foundation for the identification and characterization of this compound. The distinct patterns in mass spectrometry, characteristic absorptions in IR spectroscopy, and the chemical shifts and coupling patterns in NMR spectroscopy collectively serve as a reliable fingerprint for this compound. This information is crucial for researchers utilizing this compound as a building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives. BenchChem.

- BenchChem. (2025). Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide. BenchChem.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-iodopyridine | 100523-96-4. Sigma-Aldrich.

- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine. BenchChem.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

A-Technical-Guide-to-the-Synthesis-of-2-Bromo-4-iodopyrimidine-via-the-Halogen-Dance-Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the "halogen dance" (HD) reaction, with a specific focus on its strategic application for the synthesis of 2-bromo-4-iodopyrimidine. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, and the ability to selectively introduce halogens at specific positions is crucial for tuning molecular properties. This document delves into the mechanistic intricacies of the base-catalyzed halogen migration, offers a detailed, step-by-step experimental protocol, and provides critical insights into reaction optimization and troubleshooting. The content is structured to bridge theoretical understanding with practical laboratory application, serving as an essential resource for professionals engaged in synthetic organic chemistry.

Introduction: The Significance of Halogenated Pyrimidines

Pyrimidines are a fundamental class of N-heterocyclic compounds, forming the core structure of nucleobases such as cytosine, thymine, and uracil. Their derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms onto the pyrimidine ring is a powerful strategy for modulating the electronic properties, lipophilicity, and metabolic stability of these molecules. Furthermore, halogenated pyrimidines serve as versatile synthetic intermediates, enabling a wide array of cross-coupling reactions to build molecular complexity.

However, the direct and regioselective synthesis of specific polysubstituted halogenated pyrimidines can be challenging. The "halogen dance" reaction emerges as an elegant and powerful tool to overcome these synthetic hurdles, allowing for the seemingly counterintuitive migration of a halogen atom to a thermodynamically more stable position.[1][2][3]

The Halogen Dance Reaction: A Mechanistic Overview

The halogen dance is a base-catalyzed isomerization reaction wherein a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring.[1] This transformation is driven by the formation of the most stable organometallic intermediate.[4] The reaction is particularly effective for heavier halogens like bromine and iodine.

The generally accepted mechanism involves a series of equilibria:

-

Deprotonation/Metal-Halogen Exchange: The reaction is initiated by a strong, non-nucleophilic base, typically an organolithium reagent like lithium diisopropylamide (LDA). This can lead to either direct deprotonation of an acidic ring proton or a metal-halogen exchange, generating a lithiated intermediate.[4]

-

Halogen Migration: The lithiated intermediate can then undergo an intermolecular halogen-metal exchange with another molecule of the starting material or a dihalogenated intermediate.[1][5] This process leads to the "dancing" of the halogen across the ring system.

-

Thermodynamic Control: The reaction proceeds until the most thermodynamically stable lithiated species is formed.[1][4] The position of the lithium atom is often directed by the acidity of the corresponding C-H bond.[4]

-

Electrophilic Quench: The final lithiated intermediate is then trapped with a suitable electrophile to yield the functionalized product.[1][5]

Factors such as the choice of base, solvent, temperature, and the nature of the electrophile can significantly influence the course and outcome of the reaction.[1]

Caption: Generalized workflow of the Halogen Dance reaction.

Synthesis of this compound: A Case Study

The synthesis of this compound from a suitable starting material like 2,4-dibromopyrimidine is a prime example of a controlled halogen dance reaction. In this transformation, a bromine atom is selectively replaced by an iodine atom, and the remaining bromine atom directs the regiochemistry.

The reaction proceeds via the formation of a lithiated intermediate, which then undergoes a halogen dance to position the lithium at the more thermodynamically stable 4-position. Subsequent quenching with an iodine source yields the desired this compound. This method offers a more direct and efficient route compared to traditional multi-step syntheses.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

2,4-Dibromopyrimidine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Schlenk flask or a three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Syringes and needles

-

Inert gas (Argon or Nitrogen) supply

-

Dry ice/acetone or cryocooler for low-temperature bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Preparation of LDA Solution: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Lithiation of 2,4-Dibromopyrimidine: In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-dibromopyrimidine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula or syringe to the solution of 2,4-dibromopyrimidine, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Slowly add the iodine solution to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional hour and then gradually warm to room temperature.

-

Workup: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to consume excess iodine. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

| Parameter | Condition | Rationale |

| Temperature | -78 °C | Low temperatures are crucial to prevent side reactions and ensure the stability of the lithiated intermediates.[1] |

| Base | Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base is required to deprotonate the pyrimidine ring without undergoing addition reactions. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic, polar solvent is necessary to solvate the organolithium species and maintain low temperatures. The absence of water is critical. |

| Equivalents of Reagents | Slight excess of LDA and Iodine | Ensures complete consumption of the starting material and the lithiated intermediate, respectively. |

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete Lithiation: Ensure the LDA is freshly prepared and the reaction is carried out under strictly anhydrous conditions. The temperature must be maintained at -78 °C during the addition of n-BuLi and the lithiation step.

-

Degradation of Intermediate: The lithiated pyrimidine can be unstable at higher temperatures. Maintain the cold bath throughout the reaction until the electrophilic quench.

-

-

Formation of Side Products:

-

Protonated Starting Material: This indicates the presence of a proton source (e.g., moisture in the solvent or glassware). Ensure all materials are scrupulously dried.

-

Other Isomers: The formation of other iodinated isomers may suggest that the halogen dance did not proceed to thermodynamic equilibrium. Longer reaction times at -78 °C before the iodine quench may be necessary.

-

-

Optimization:

-

Base Screening: While LDA is common, other lithium amide bases such as lithium tetramethylpiperidide (LTMP) could be explored for improved regioselectivity or yield in certain cases.

-

Slow Addition: The slow, dropwise addition of reagents is critical to control the exothermic nature of the reactions and maintain a consistent low temperature.

-

Conclusion

The halogen dance reaction represents a sophisticated and powerful strategy in modern organic synthesis for the preparation of regiochemically defined halogenated heterocycles. The synthesis of this compound serves as an excellent practical example of the utility of this transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively employ the halogen dance to access valuable building blocks for drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this reaction in a laboratory setting.

References

-

Halogen dance rearrangement - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697–1703. [Link]

-

Al-Awsi, G. F., & Al-Bayati, R. I. (2020). Mechanistic pathways for halogen dance reactions in bromo-thiophenes. Journal of Chemical Sciences, 132(1), 1-10. [Link]

-

Base catalysed halogen dance reactions. (n.d.). Retrieved January 7, 2026, from [Link]

-

Al-Awsi, G. F. (2021). Detailed Mechanistic Pattern in Halogen Dance Reactions of Iodothiophenes. Current Organocatalysis, 8(2), 228-237. [Link]

-

Barroso, S., et al. (2011). Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. Chemical Communications, 47(38), 10695-10697. [Link]

-

Cai, D., et al. (2002). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Tetrahedron Letters, 43(23), 4285-4287. [Link]

-

Lebraud, H., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

-

Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. (2016). Tetrahedron, 72(33), 4973-4988. [Link]

-

Kondo, Y., Murata, N., & Sakamoto, T. (1993). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 36(7), 1467-1470. [Link]

-

Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(23), 4285-4287. [Link]

-

Sakamoto, T., et al. (2004). Regiocontrolled halogen dance of 2,5-dibromopyrroles using equilibrium between dibromopyrrolyllithiums. Chemical Communications, (16), 1852-1853. [Link]

-

Sammakia, T., Stangeland, E. L., & Whitcomb, M. C. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2385–2388. [Link]

-

Advanced Organolithium Chemistry. (2014). Retrieved January 7, 2026, from [Link]

-

Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Current Organic Chemistry, 9(16), 1639-1663. [Link]

-

Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. (2024). Angewandte Chemie International Edition. [Link]

-

Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. (2004). The Journal of Organic Chemistry, 69(17), 5751-5754. [Link]

-

Lebraud, H., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

-

de Souza, M. V. N. (2007). Halogen Dance Reaction and its Application in Organic Synthesis. Current Organic Chemistry, 11(7), 555-566. [Link]

-

Schnürch, M., et al. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2725-2730. [Link]

-

Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3445-3449. [Link]

-

MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 2. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]

- 3. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-4-iodopyrimidine: A Versatile Heterocyclic Building Block

Introduction: The Strategic Value of Dihalogenated Pyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional organic materials.[1][2] The introduction of multiple, distinct halogen atoms onto this privileged heterocycle, as seen in 2-bromo-4-iodopyrimidine, provides a powerful tool for synthetic chemists. This strategic dihalogenation allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures with high precision.[3][4] The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is the key to its synthetic utility, making this compound a highly sought-after intermediate in the development of novel pharmaceuticals and advanced materials.[5]

This technical guide offers a comprehensive overview of the physicochemical properties, reactivity, and synthetic applications of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only established data but also expert insights and detailed experimental protocols to facilitate its effective use in the laboratory.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its successful application. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1034619-55-0 | [6] |

| Molecular Formula | C₄H₂BrIN₂ | [7] |

| Molecular Weight | 284.88 g/mol | [6] |

| Monoisotopic Mass | 283.8446 Da | [7] |

| Appearance | Solid (predicted) | - |

| Melting Point | 103.5-104.7 °C | [6] |

| Boiling Point | 341.8 ± 34.0 °C (Predicted) | [6] |

| SMILES | C1=CN=C(N=C1I)Br | [7] |

| InChIKey | IPEJYDSOKWOWDS-UHFFFAOYSA-N | [7] |

Reactivity and Regioselectivity: A Tale of Two Halogens

The synthetic utility of this compound is dominated by the differential reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for carbon-halogen bonds in oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.[8] This principle dictates that the more labile carbon-iodine bond at the C-4 position will react selectively under milder conditions, leaving the more robust carbon-bromine bond at the C-2 position available for subsequent transformations. This predictable regioselectivity is a significant advantage in multistep syntheses.

The electron-deficient nature of the pyrimidine ring further influences the reactivity of the C-X bonds. The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms more electrophilic and generally more susceptible to nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions compared to their pyridine analogues.

Below is a diagram illustrating the principle of regioselective functionalization of this compound.

Caption: Regioselective functionalization of this compound.

Experimental Protocols for Key Transformations

The following protocols are generalized procedures for the selective functionalization of this compound. While these are based on well-established methodologies for similar substrates, optimization for specific coupling partners is recommended.

Selective Suzuki-Miyaura Coupling at the C-4 Position

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following protocol is designed for the selective reaction at the C-4 iodo-position.

Methodology:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: To the flask, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.). Then, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-bromopyrimidine.

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Selective Sonogashira Coupling at the C-4 Position

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. This protocol is tailored for the selective alkynylation at the C-4 position of this compound.

Methodology:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst, typically CuI (0.05 equiv.).

-

Solvent and Base Addition: Add anhydrous and degassed triethylamine (Et₃N) and an anhydrous, degassed solvent such as tetrahydrofuran (THF).

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive alkynes.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-(alkynyl)pyrimidine.

Caption: Experimental workflow for selective Sonogashira coupling.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyrimidines are a class of compounds with significant potential in drug discovery.[9] this compound, with its two addressable positions for chemical modification, is a valuable scaffold for the synthesis of compound libraries for high-throughput screening.

The pyrimidine core is a common motif in a wide range of biologically active molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents.[1][10] this compound has been described as an anti-inflammatory and antiviral agent, with potential applications in inhibiting viral DNA synthesis and replication.[5] Its utility also extends to the functionalization of other molecules through alkylation reactions.[5] The ability to selectively introduce different functionalities at the C-2 and C-4 positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. It is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. For specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and strategically important building block for organic synthesis. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its carbon-halogen bonds, provide a reliable platform for the regioselective synthesis of complex polysubstituted pyrimidines. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable compound in their drug discovery and materials science endeavors.

References

-

2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research. ChemPacific. Published August 28, 2025. [Link]

-

This compound (C4H2BrIN2). PubChem. Accessed January 7, 2026. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Accessed January 7, 2026. [Link]

-

Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed. Accessed January 7, 2026. [Link]

-

Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka | Patsnap. Accessed January 7, 2026. [Link]

-

2,6-Dibromo-4-iodopyridine | C5H2Br2IN | CID 71464233. PubChem. Accessed January 7, 2026. [Link]

-

Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C. Accessed January 7, 2026. [Link]

-

Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. National Institutes of Health. Published December 15, 2021. [Link]

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Published 1999.

-

Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. MDPI. Accessed January 7, 2026. [Link]

-

2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860. PubChem. Accessed January 7, 2026. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Accessed January 7, 2026. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Accessed January 7, 2026. [Link]

-

4‐Iodopyrimidine Labeling Reveals Nuclear Translocation and Nuclease Activity for Both MIF and MIF2. The University of Groningen research portal. Accessed January 7, 2026. [Link]

-

Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application. ResearchGate. Accessed January 7, 2026. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. Accessed January 7, 2026. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1034619-55-0 | JRB61955 [biosynth.com]

- 6. This compound CAS#: 1034619-55-0 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C4H2BrIN2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-bromo-4-iodopyrimidine (CAS 1034619-55-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for the specific compound 2-bromo-4-iodopyrimidine. This guide synthesizes the available data and provides general principles and protocols applicable to related halopyrimidines and pyrimidine derivatives. All protocols are for research purposes and should be adapted and validated as necessary.

Introduction

This compound is a halogenated pyrimidine derivative with the CAS number 1034619-55-0. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents. The strategic placement of a bromine and an iodine atom on the pyrimidine ring suggests its potential as a versatile intermediate for synthetic chemistry, allowing for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the known properties and inferred handling procedures for this compound, alongside a discussion of the potential biological activities associated with the broader class of pyrimidine derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1034619-55-0 | - |

| Molecular Formula | C₄H₂BrIN₂ | [1] |

| Molecular Weight | 284.88 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 103.5-104.7 °C | - |

| Boiling Point | 341.8±34.0 °C (Predicted) | - |

| Density | 2.495±0.06 g/cm³ (Predicted) | - |

| pKa | -2.05±0.10 (Predicted) | - |

| InChI Key | IPEJYDSOKWOWDS-UHFFFAOYSA-N | [1] |

| SMILES | C1=CN=C(N=C1I)Br | [1] |

Synthesis and Characterization

While a specific, validated synthesis protocol for this compound is not widely published, related dihalogenated pyridines are often synthesized via "halogen dance" reactions from a monohalogenated precursor.[2] This typically involves the use of a strong base like lithium diisopropylamide (LDA) followed by quenching with an iodine source.

General Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants will be influenced by the electronegativity of the nitrogen, bromine, and iodine atoms.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the halogens will be significantly shifted.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (284.88 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom and one iodine atom.[3]

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the pyrimidine ring, and C-Br and C-I stretching vibrations.[4]

Handling, Storage, and Safety

Given the presence of bromo and iodo functional groups and the pyrimidine core, this compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.[5][6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[5][6]

-

Skin and Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary.[5][6]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

Safety Precautions: Based on hazard statements for related compounds, this compound is predicted to be:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

In case of exposure, follow standard first-aid procedures. For eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[6]

Potential Biological Activities and Applications in Drug Discovery

While there is no specific biological data for this compound, the pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Kinase Inhibition

Pyrimidine derivatives are well-established as kinase inhibitors, with many approved drugs targeting various kinases.[7] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site. The 2- and 4-positions of the pyrimidine ring are often substituted to achieve potency and selectivity. Therefore, this compound could serve as a valuable starting point for the synthesis of novel kinase inhibitors.

General Kinase Inhibitor Screening Workflow:

Caption: Potential points of intervention for pyrimidine-based anti-inflammatory agents.

Antiviral Activity

The pyrimidine core is also found in several antiviral drugs. Pyrimidine analogues can interfere with viral replication by inhibiting viral polymerases or other essential enzymes. [8][9]Given the urgent need for new broad-spectrum antiviral agents, novel pyrimidine derivatives are of significant interest to the research community.

Conclusion

This compound is a halogenated pyrimidine with potential as a versatile building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is scarce, its structural features suggest it could be a valuable precursor for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and antiviral compounds. Further research is warranted to fully characterize its physicochemical properties, develop robust synthetic routes, and explore its biological activities. The general protocols and information provided in this guide offer a starting point for researchers interested in exploring the potential of this and related pyrimidine derivatives.

References

As specific literature for CAS 1034619-55-0 is limited, this reference list includes sources for related compounds and general methodologies.

- Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide. (URL: Not available)

- A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Deriv

-

A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (URL: [Link])

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (URL: [Link])

-

Identification of broad-spectrum antiviral compounds and assessment of the druggability of their target for efficacy against respiratory syncytial virus (RSV). (URL: [Link])

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (URL: [Link])

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine. (URL: Not available)

-

A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. (URL: [Link])

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (URL: [Link])

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (URL: [Link])

-